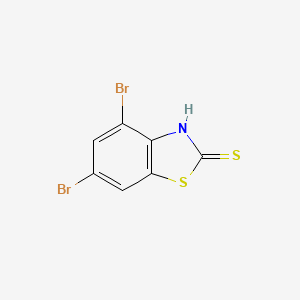

4,6-Dibromo-2-mercaptobenzothiazole

Vue d'ensemble

Description

4,6-Dibromo-2-mercaptobenzothiazole is a derivative of 2-Mercaptobenzothiazole . It is an organosulfur compound . The compound is offered by several suppliers for research and development purposes .

Synthesis Analysis

The synthesis of 2-Mercaptobenzothiazoles, which this compound is a derivative of, has been studied extensively . The general procedure involves a reaction of o-haloaniline with carbon disulfide in the presence of DBU . The mixture is stirred at room temperature under a nitrogen atmosphere, then heated at 80-100 °C for a specified time . After completion, the mixture is cooled to room temperature, then water is added and the mixture is extracted with EtOAc .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 2-Mercaptobenzothiazole, with the addition of two bromine atoms . The molecule is planar with a C=S double bond . The compound exists as a thione/dithiocarbamate, and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .Applications De Recherche Scientifique

Enzyme Inhibition : Palmer and Roberts (1967) found that 2-mercaptobenzothiazole is a potent inhibitor of banana polyphenoloxidase, significantly delaying substrate oxidation and causing prolonged inhibition (Palmer & Roberts, 1967).

Antimicrobial Activity : Kuznetsova et al. (2017) assessed the antibacterial effect of 2-mercaptobenzothiazole immobilized in a layered double hydroxide structure, finding potential applications in active antifouling and anticorrosion coatings (Kuznetsova et al., 2017).

Industrial Applications : A review by Wu et al. (2012) details the industrial applications of 2-mercaptobenzothiazole, including its use in rubber vulcanization and as a component of the modified Julia olefination reaction (Wu et al., 2012).

Bioactive Compound : Azam and Suresh (2012) discuss 2-mercaptobenzothiazoles as bioactive compounds with various activities, including antimicrobial, antifungal, and enzyme inhibitory properties (Azam & Suresh, 2012).

Corrosion Inhibition : Zheludkevich et al. (2005) evaluated 2-mercaptobenzothiazole as a corrosion inhibitor for aluminium alloy in chloride solutions (Zheludkevich et al., 2005).

Spectroelectrochemical Analysis : Woods, Hope, and Watling (2000) investigated the interaction of 2-mercaptobenzothiazole with metal surfaces using surface-enhanced Raman scattering spectroscopy (Woods, Hope, & Watling, 2000).

Bioremediation : Haroune et al. (2004) showed that 2-mercaptobenzothiazole, used in the rubber industry, can be biotransformed and partially mineralized by Rhodococcus rhodochrous (Haroune et al., 2004).

Heavy Metal Sorption : Filho et al. (1995) demonstrated the use of 2-mercaptobenzothiazole-loaded clay for sorption and preconcentration of various heavy metals from aqueous solutions (Filho, Polito, & Gushikem, 1995).

Mass Spectrometry : Astigarraga et al. (2008) employed 2-mercaptobenzothiazole as a matrix for lipid analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (Astigarraga et al., 2008).

Propriétés

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBNBUOCHKVMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)

![Methyl (2S,4S)-4-[(2,2,2-trichloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426401.png)

![2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426404.png)

![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)

![4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426411.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid](/img/structure/B1426412.png)

![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)

![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)

![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)

![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)